![molecular formula C12H10F3NO B2573475 {5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine CAS No. 871706-85-3](/img/structure/B2573475.png)

{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine” appears to contain a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring through a methylene bridge . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

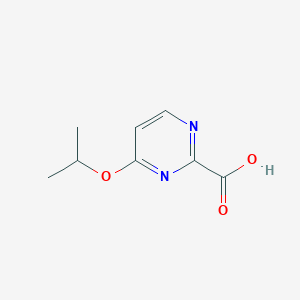

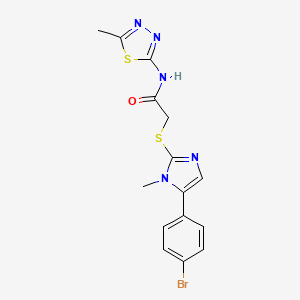

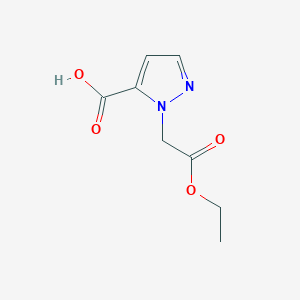

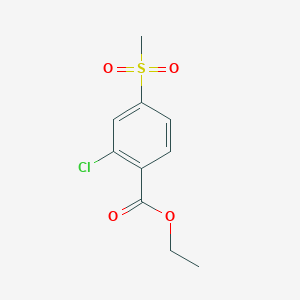

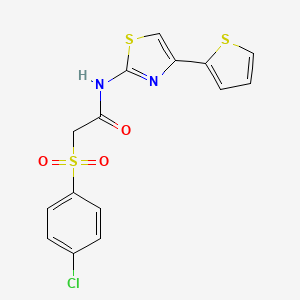

Molecular Structure Analysis

The molecular structure of “{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine” would likely show the presence of a furan ring, a phenyl ring, and a trifluoromethyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The phenyl ring is a six-membered aromatic ring with six carbon atoms, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis

The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The furan ring can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine” would depend on its exact molecular structure. Trifluoromethyl groups are known to increase the lipophilicity of compounds, which can affect their solubility and permeability .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Reactions of 5-[3-(Trifluoromethyl)-phenyl]furan-2-carbaldehyde : This study explores the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups. The work highlights the effects of microwave irradiation on these reactions, leading to various products including methyl 2-[3-(trifluoromethyl)phenyl)]-4H-furo[3,2-b]pyrrole-5-carboxylate and 2-[3-(trifluoromethyl)-phenyl]furo[3,2-c]pyridine, demonstrating the chemical versatility and reactivity of the furan compound (Gajdoš, Miklovič, & Krutošíková, 2006).

Catalysis and Polymerization

2-Hetaryl-Substituted Bis(indenyl)zirconium Complexes : In this research, the synthesis of bis(2-furylindenyl)ZrCl2 complex and its applications as a catalyst precursor for elastomeric polypropylene formation are discussed. The study showcases how the incorporation of furyl groups into zirconium complexes influences their catalytic behavior and the properties of the resulting polymers (Dreier, Erker, Fröhlich, & Wibbeling, 2000).

Antimalarial Activity

Structure-activity relationships of novel anti-malarial agents : Research on the [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a lead for anti-malarial agents highlighted the importance of the trifluoromethyl substituted derivative, which exhibited significant inhibition against the multi-drug resistant Plasmodium falciparum strain. This study underscores the potential of furan derivatives as scaffolds for developing new antimalarial compounds (Wiesner, Kettler, Sakowski, Ortmann, Jomaa, & Schlitzer, 2003).

Zukünftige Richtungen

The future directions for research on “{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine” would depend on its biological activity and potential applications. Trifluoromethyl groups are often used in medicinal chemistry to improve the properties of drug candidates, so this compound could potentially be explored for its medicinal properties .

Eigenschaften

IUPAC Name |

[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6H,7,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILPHDFBPOMDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2573392.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2573401.png)

![(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2573402.png)

![N-[(3-methoxypyridin-2-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2573403.png)

![Ethyl 2-[2-(2-hydroxyethyl)phenyl]acetate](/img/structure/B2573404.png)

![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2573406.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B2573412.png)